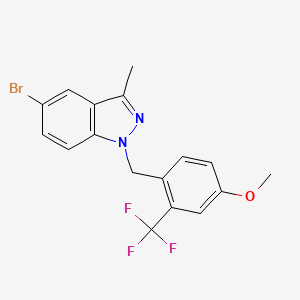
5-Bromo-1-(4-methoxy-2-(trifluoromethyl)benzyl)-3-methyl-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1-(4-methoxy-2-(trifluoromethyl)benzyl)-3-methyl-1H-indazole is a synthetic organic compound that belongs to the indazole family. This compound is characterized by the presence of a bromine atom, a methoxy group, and a trifluoromethyl group attached to a benzyl moiety, which is further connected to a methylated indazole core. The unique structural features of this compound make it of interest in various fields of scientific research, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(4-methoxy-2-(trifluoromethyl)benzyl)-3-methyl-1H-indazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Methoxylation: The methoxy group can be introduced via nucleophilic substitution reactions using methanol or other methoxy sources.
Trifluoromethylation: The trifluoromethyl group is often introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under catalytic conditions.
Benzylation: The benzyl moiety is attached through a Friedel-Crafts alkylation reaction using benzyl halides in the presence of Lewis acids such as aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-(4-methoxy-2-(trifluoromethyl)benzyl)-3-methyl-1H-indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can modify the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the bromine or methoxy positions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups like amines or ethers.
Scientific Research Applications
5-Bromo-1-(4-methoxy-2-(trifluoromethyl)benzyl)-3-methyl-1H-indazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Material Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in biochemical assays to study enzyme kinetics and protein-ligand interactions.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industries.
Mechanism of Action
The mechanism of action of 5-Bromo-1-(4-methoxy-2-(trifluoromethyl)benzyl)-3-methyl-1H-indazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The bromine atom and methoxy group can participate in hydrogen bonding and other interactions, stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1-(4-methoxybenzyl)-3-methyl-1H-indazole: Lacks the trifluoromethyl group, which may affect its lipophilicity and binding affinity.
5-Bromo-1-(2-(trifluoromethyl)benzyl)-3-methyl-1H-indazole: Lacks the methoxy group, potentially altering its electronic properties and reactivity.
1-(4-methoxy-2-(trifluoromethyl)benzyl)-3-methyl-1H-indazole: Lacks the bromine atom, which may influence its reactivity in substitution reactions.
Uniqueness
The presence of both the trifluoromethyl and methoxy groups, along with the bromine atom, makes 5-Bromo-1-(4-methoxy-2-(trifluoromethyl)benzyl)-3-methyl-1H-indazole unique
Properties
Molecular Formula |
C17H14BrF3N2O |
|---|---|
Molecular Weight |
399.2 g/mol |
IUPAC Name |
5-bromo-1-[[4-methoxy-2-(trifluoromethyl)phenyl]methyl]-3-methylindazole |
InChI |
InChI=1S/C17H14BrF3N2O/c1-10-14-7-12(18)4-6-16(14)23(22-10)9-11-3-5-13(24-2)8-15(11)17(19,20)21/h3-8H,9H2,1-2H3 |
InChI Key |
XFBWWABURGQARS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C=C(C=C2)Br)CC3=C(C=C(C=C3)OC)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Cyclopentanecarboxylic acid, 3-[(1R)-1-(acetylamino)-2-ethylbutyl]-4-[(aminoiminomethyl)amino]-2-hydroxy-, methyl ester, (1R,2R,3S,4S)-rel-](/img/structure/B15132082.png)
![4-bromo-1H-pyrrolo[2,3-c]pyridine 6-oxide](/img/structure/B15132088.png)

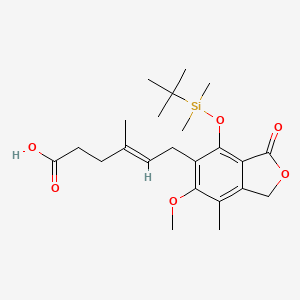
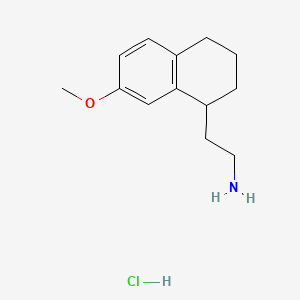

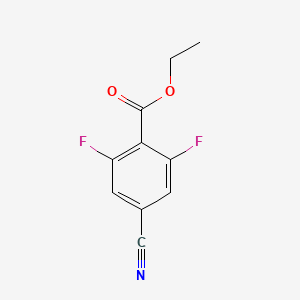
![[C1MIm]TfAc](/img/structure/B15132141.png)
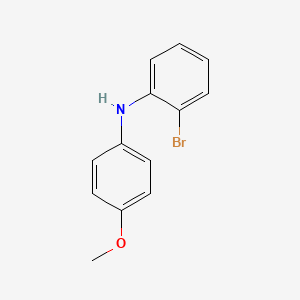
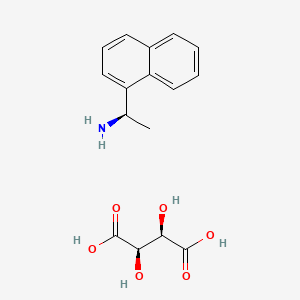

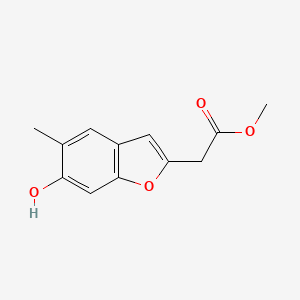
![4-Morpholinecarboxylic acid, 3-[(1S)-1-methylpropyl]-5-oxo-, 1,1-dimethylethyl ester, (3S)-](/img/structure/B15132166.png)

